molecular formula C5H6N4O2 B8754017 7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole CAS No. 116248-34-1

7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole

Cat. No.: B8754017
CAS No.: 116248-34-1
M. Wt: 154.13 g/mol
InChI Key: XHPWDMSOEGFMBB-UHFFFAOYSA-N
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Description

7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

116248-34-1

Molecular Formula

C5H6N4O2

Molecular Weight

154.13 g/mol

IUPAC Name

7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C5H6N4O2/c10-9(11)4-3-7-8-2-1-6-5(4)8/h3,6H,1-2H2

InChI Key

XHPWDMSOEGFMBB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)[N+](=O)[O-])N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,3-dihydro-1H-pyrazolo[1,5-a]imidazole (1 g, 9.17 mmol) in conc. H2SO4 (aq.) at 0° C. was added conc. HNO3 (aq.) portion-wise over 15 min. The reaction was warmed to room temperature and the mixture was stirred for 18 h. The mixture was poured into ice water (200 mL) with stirring. The product was extracted into DCM and the combined organics were washed with saturated aqueous NaHCO3. The organic layer was separated, passed through a phase separator cartridge and concentrated under reduced pressure. The crude residue was triturated with diethyl ether to yield 7-nitro-2,3-dihydro-1H-pyrazolo[1,5-a]imidazole as a pale brown solid (0.52 g, 34%). Sodium hydride (60% dispersion in mineral oil, 0.065 g, 1.62 mmol) was added in 2 portions to a stirred solution of 7-nitro-2,3-dihydro-1H-pyrazolo[1,5-a]imidazole (0.21 g, 1.35 mmol) in anhydrous DMF (10 mL) at room temperature under a nitrogen atmosphere. The mixture was stirred for 10 min. before di-tert-butyl dicarbonate (0.68 mL, 2.75 mmol) was added. The reaction was stirred for 45 min. Water (5 mL) was added dropwise and the mixture concentrated under reduced pressure. The residue was diluted with water and the product extracted into diethyl ether. The combined organics were dried over MgSO4 and concentrated under reduced pressure. The crude residue was purified via silica gel chromatography (0-100% EtOAc/isohexane) to give tert-butyl 7-nitro-2,3-dihydro-1H-pyrazolo[1,5-c]imidazole-1-carboxylate as a grey solid (0.22 g, 63%). 1H NMR (400 MHz, CDCl3) δ 7.89 (s, 1H), 4.60-4.53 (m, 2H), 4.38-4.30 (m, 2H), 1.50 (s, 9H)
Quantity
1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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[Compound]
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ice water
Quantity
200 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (120 g) in sulfuric acid (500 ml) was added potassium nitrate (111 g) under ice-cooling. The mixture was stirred at room temperature for 48 hours. The reaction mixture was added to ice (2.0 kg). The crystalline residue was collected by filtration and dried in vacuo to give 7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole (132 g) as a solid.
Quantity
120 g
Type
reactant
Reaction Step One
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potassium nitrate
Quantity
111 g
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reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Two

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